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Compound Name: P 22077

Cat. No.: B612074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for the Ubiquitin-Specific

Protease 7 (USP7) inhibitor P-22077 and other notable USP7 inhibitors. As of early 2025, no

USP7 inhibitors have entered human clinical trials; all compounds discussed remain in the

preclinical phase of development. This document aims to consolidate the available preclinical

data to facilitate informed research and development decisions.

Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of

protein stability involved in numerous cellular processes, including DNA repair, cell cycle

progression, and immune response. Its role in stabilizing oncoproteins and negative regulators

of tumor suppressors, most notably MDM2 (a negative regulator of p53), has made it an

attractive target for cancer therapy. Inhibition of USP7 is expected to destabilize MDM2, leading

to the activation of the p53 tumor suppressor pathway and subsequent cancer cell apoptosis.

[1][2][3]

Comparative Analysis of Preclinical USP7 Inhibitors
A variety of small molecule inhibitors targeting USP7 have been developed and characterized

in preclinical studies. These compounds exhibit different mechanisms of action, including

covalent, non-covalent, and allosteric inhibition. The following tables summarize the available

quantitative data for P-22077 and other key USP7 inhibitors.

Table 1: In Vitro Potency and Selectivity of USP7 Inhibitors
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Compound Type Target
IC50/EC50/
Kd

Selectivity
Notes

Reference(s
)

P-22077 Covalent USP7
EC50: 8.01

µM

Dual inhibitor

of USP7 and

USP47

(EC50: 8.74

µM).[4] Weak

or no

inhibition

against a

panel of 14

other

isopeptidases

.[5]

[4]

P5091 Covalent USP7 EC50: 4.2 µM

Also inhibits

USP47. Does

not inhibit

other DUBs

or cysteine

proteases

tested at

concentration

s >100 µM.[1]

[1]

FT671 Non-covalent

USP7

(catalytic

domain)

IC50: 52 nM;

Kd: 65 nM

Highly

selective;

does not

inhibit a panel

of 38 other

DUBs,

including

USP10 and

USP47.[5]

[5]

FT827 Covalent USP7

(catalytic

domain)

Kd: 7.8 µM;

k_inact/K_i:

66 M⁻¹s⁻¹

Highly

selective;

exclusively

[5]
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inhibits USP7

in a panel of

38 DUBs.[5]

GNE-6640

Allosteric

(Non-

covalent)

Full-length

USP7

IC50: 0.75

µM

Selective

over USP47

(IC50: 20.3

µM).[6]

[6]

GNE-6776

Allosteric

(Non-

covalent)

USP7 -

Highly

selective

against a

panel of 36

DUBs.[7]

Binds to a

site ~12 Å

from the

catalytic

cysteine.[6]

[6][7]

Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
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Compound
Cancer
Type

Animal
Model

Dosing
Regimen

Outcome
Reference(s
)

P-22077
Cardiac

Hypertrophy

Angiotensin

II-induced

hypertensive

mice

Not specified

Attenuated

cardiac

hypertrophy

and

remodeling.

[8]

[8]

P5091
Multiple

Myeloma

MM.1S

xenograft in

CB-17 SCID

mice

10 mg/kg, IV,

twice weekly

for 3 weeks

Inhibited

tumor growth

and

prolonged

survival.[1]

[1]

Colorectal

Cancer

CT26

xenograft

model

Not specified

Reduced

tumor growth

and

enhanced

anti-tumor

immunity.[9]

[9]

FT671
Multiple

Myeloma

MM.1S

xenograft in

NOD-SCID

mice

100 mg/kg

and 200

mg/kg, oral

gavage, daily

Dose-

dependent

inhibition of

tumor growth.

Well-

tolerated.[5]

[5]

GNE-6776

Acute

Myeloid

Leukemia

(AML)

EOL-1

xenograft in

SCID mice

100 or 200

mg/kg, oral

gavage, once

or twice daily

for 10 days

Significant

inhibition of

xenograft

growth.

[10]
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The characterization of USP7 inhibitors involves a cascade of biochemical and cellular assays

to determine their potency, selectivity, mechanism of action, and cellular efficacy.

Biochemical Assay for USP7 Activity (Ubiquitin-
Rhodamine 110 Assay)
This assay is a common method for high-throughput screening to identify and characterize

USP7 inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110. Cleavage of

this substrate by USP7 releases the rhodamine 110 fluorophore, resulting in an increase in

fluorescence that is proportional to enzyme activity.

Protocol Outline:

Compound Preparation: Serially dilute test compounds (e.g., P-22077) in DMSO and

dispense into a 384-well plate.

Enzyme Incubation: Add recombinant human USP7 enzyme to the wells containing the test

compounds and incubate at room temperature to allow for inhibitor binding.

Reaction Initiation: Add the Ubiquitin-Rhodamine 110 substrate to all wells to start the

enzymatic reaction.

Signal Detection: Measure the fluorescence intensity over time using a plate reader

(excitation/emission ~485/535 nm).

Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value by

plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement (Western Blot for p53 and
MDM2 Stabilization)
This assay confirms that the inhibitor engages USP7 in a cellular context, leading to the

expected downstream signaling events.
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Principle: Inhibition of USP7 leads to the ubiquitination and subsequent proteasomal

degradation of MDM2. The reduction in MDM2 levels results in the stabilization and

accumulation of p53. These changes can be detected by Western blotting.[11]

Protocol Outline:

Cell Treatment: Culture cancer cells with wild-type p53 (e.g., HCT116, U2OS) and treat with

varying concentrations of the USP7 inhibitor or a vehicle control (DMSO) for a specified time

(e.g., 20-24 hours).[5]

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading

control (e.g., β-actin or GAPDH).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify the band intensities to determine the relative changes in p53 and MDM2

protein levels upon inhibitor treatment.
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Visualizations
USP7 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and

highlights other key substrates.
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Caption: The USP7 signaling pathway, primarily regulating the p53-MDM2 axis.
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Experimental Workflow for USP7 Inhibitor Evaluation
This diagram outlines a typical preclinical workflow for the discovery and characterization of

novel USP7 inhibitors.
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Caption: A general experimental workflow for preclinical USP7 inhibitor evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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